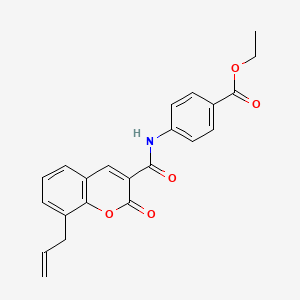

乙酸4-(8-烯丙基-2-氧代-2H-香豆素-3-甲酰胺)苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-(8-allyl-2-oxo-2H-chromene-3-carboxamido)benzoate is a fascinating chemical compound with diverse applications in scientific research. It belongs to the class of heterocyclic compounds known as 2H/4H-chromenes, which are valuable kinds of oxygen-containing heterocycles widely found in nature .

Synthesis Analysis

The synthesis of 2H/4H-chromene derivatives involves several routes . For instance, one study reported the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate . A mixture of ethyl 2-oxo-2H-chromene-3-carboxylate and hydrazine hydrate in absolute ethanol was heated under reflux for 2 hours .Molecular Structure Analysis

The molecular structure of 2H/4H-chromene derivatives, including ethyl 4-(8-allyl-2-oxo-2H-chromene-3-carboxamido)benzoate, is characterized by a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . The name of 2H- and 4H-ch depends on the arrangement of sp3 carbon associated with the ring oxygen .Chemical Reactions Analysis

The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been studied . Although salicylaldehyde azine was reported as the single product of this reaction, another main reaction product, malono-hydrazide, was also identified .科学研究应用

合成技术和反应性

研究表明了合成酯和相关化合物的各种方法,突出了涉及羧酸和磷酸酯的反应的多功能性。Mitsunobu 和 Yamada (1967) 详细介绍了通过涉及季 phosphonium 盐的反应来制备酯,展示了一种可能应用于合成高产率的化合物(如“4-(8-烯丙基-2-氧代-2H-色烯-3-羧酰胺基)苯甲酸乙酯”)的方法 (Mitsunobu 和 Yamada,1967)。

生物活性

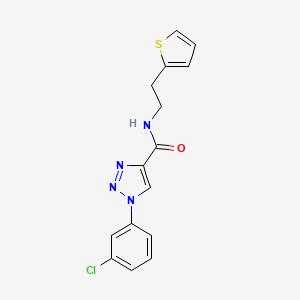

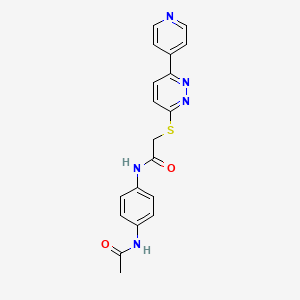

结构类似于“4-(8-烯丙基-2-氧代-2H-色烯-3-羧酰胺基)苯甲酸乙酯”的化合物显示出显着的生物活性。例如,Ghanei-Nasab 等人 (2016) 合成了 N-(2-(1H-吲哚-3-基)乙基)-2-氧代-2H-色烯-3-羧酰胺,揭示了有效的抗胆碱酯酶活性,这对于开发治疗阿尔茨海默病等疾病至关重要 (Ghanei-Nasab 等人,2016)。

材料科学应用

在材料科学领域中,具有酯官能团的化合物(类似于“4-(8-烯丙基-2-氧代-2H-色烯-3-羧酰胺基)苯甲酸乙酯”)已被用于合成具有层析性质的液晶聚硅氧烷。Bracon 等人 (2000) 报道了表现出向列层析中间相的氟化单体,表明在先进材料和显示技术中具有潜在应用 (Bracon 等人,2000)。

药理潜力

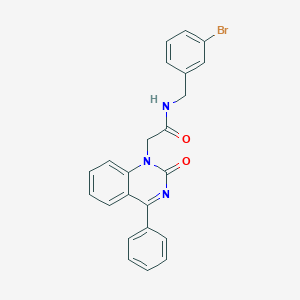

此外,与“4-(8-烯丙基-2-氧代-2H-色烯-3-羧酰胺基)苯甲酸乙酯”相关的化学框架因其药理潜力而受到探索。Duan 等人 (2013) 有效地合成了 4-(het)芳基-5,10-二氧代-2-羟基-2-(三氟甲基)-3,4,5,10-四氢-2H-苯并[g]色烯-3-羧酸乙酯,表明了一种可能适用于创建具有不同生物活性的化合物的办法 (Duan 等人,2013)。

未来方向

属性

IUPAC Name |

ethyl 4-[(2-oxo-8-prop-2-enylchromene-3-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO5/c1-3-6-14-7-5-8-16-13-18(22(26)28-19(14)16)20(24)23-17-11-9-15(10-12-17)21(25)27-4-2/h3,5,7-13H,1,4,6H2,2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWGJIYYFKQPAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(8-allyl-2-oxo-2H-chromene-3-carboxamido)benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-fluorophenyl)-7,9-dimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/no-structure.png)

![2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2683394.png)

![1-(Chloromethyl)-3-cyclobutylbicyclo[1.1.1]pentane](/img/structure/B2683398.png)

![2-(4-Ethoxyphenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2683401.png)

![2-[(3-fluorophenyl)methylsulfanyl]-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide](/img/structure/B2683402.png)

![N-(5-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2683410.png)

![1-[4-(Difluoromethoxy)phenyl]-3-[3-(dimethylamino)propyl]thiourea](/img/structure/B2683411.png)

![6-Cyclopentyl-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2683412.png)